2-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
Description
2-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring. The molecular formula of 2-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is C14H10FN5O, and it has a molecular weight of 283.26 g/mol .
Properties
Molecular Formula |
C14H10FN5O |
|---|---|
Molecular Weight |
283.26 g/mol |
IUPAC Name |
2-fluoro-N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H10FN5O/c15-13-4-2-1-3-12(13)14(21)17-10-5-7-11(8-6-10)20-9-16-18-19-20/h1-9H,(H,17,21) |
InChI Key |
CBQHCSZZADZAKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 4-(1H-tetrazol-1-yl)aniline under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
2-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
2-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, as a potential DNA gyrase inhibitor, it binds to the enzyme’s active site, preventing the supercoiling of bacterial DNA, which is essential for bacterial replication and survival . This interaction disrupts the bacterial cell cycle, leading to cell death.
Comparison with Similar Compounds
2-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can be compared with other similar compounds such as:
3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide: This compound also belongs to the benzanilide class and shares similar structural features but differs in the position of the fluorine and tetrazole groups.
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives: These compounds have been studied for their potential as G protein-coupled receptor-35 (GPR35) agonists, highlighting their unique biological activities compared to 2-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide.
The uniqueness of 2-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
2-Fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic compound notable for its structural features, including a fluorine atom and a tetrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and as a modulator of G protein-coupled receptors (GPCRs).
Chemical Structure and Properties
The molecular formula of 2-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is C14H12FN5, characterized by a benzamide backbone with a tetrazole and a fluorophenyl group. The presence of the tetrazole moiety is significant as it mimics carboxylic acids, enhancing interaction with enzyme active sites.
The biological activity of 2-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is primarily attributed to its ability to bind to specific targets within biological systems. It has been shown to interact with GPCRs, particularly GPR35, which is implicated in various physiological processes including inflammation and pain management. The compound's structure allows it to effectively modulate receptor activity, as evidenced by assays measuring dynamic mass redistribution in cell lines expressing GPR35.
Biological Activities
Research indicates that 2-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide exhibits several biological activities:
- Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of enzymes such as beta-lactamase, which plays a crucial role in bacterial resistance against antibiotics. This inhibition can enhance the efficacy of beta-lactam antibiotics.
- Antimicrobial Properties : It shows significant antibacterial and antifungal activities, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Due to its interaction with GPR35, the compound may have applications in managing inflammatory conditions .
Comparative Analysis with Related Compounds
A comparative analysis of 2-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide with structurally similar compounds highlights its unique features:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-[2-(1H-tetrazol-5-yl)phenyl]benzamide | Tetrazole ring, phenyl groups | Potential GPR35 modulator | Lacks fluorine substitution |
| 5-Mercapto-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide | Contains thiol group | Antimicrobial properties | Different functional group |
| N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide | Mercapto substituent | Enzyme inhibition potential | Focus on mercapto functionality |
This table illustrates the diversity within the tetrazole-benzamide framework while underscoring the unique role of fluorination in enhancing biological activity and specificity.
Case Studies
Recent studies have evaluated the agonistic activities of various derivatives of tetrazole-benzamide compounds against GPR35. For instance, compounds derived from N-[2-(1H-tetrazol-5-yl)phenyl]benzamide exhibited high agonistic potency with EC50 values as low as 0.041 μM, indicating strong receptor activation potential .
In another study focusing on structural modifications, derivatives containing different substituents were synthesized and assessed for their biological activities. The results indicated that modifications significantly influenced both potency and selectivity towards specific biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
